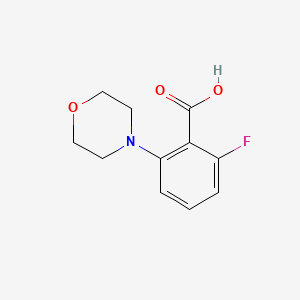

2-Fluoro-6-morpholin-4-ylbenzoic acid

Description

2-Fluoro-6-morpholin-4-ylbenzoic acid is a fluorinated benzoic acid derivative featuring a morpholine ring at the 6-position and a fluorine atom at the 2-position. This compound combines the electron-withdrawing properties of fluorine with the polar, nitrogen-containing morpholine group, making it structurally distinct for applications in medicinal chemistry and materials science. The fluorine atom enhances metabolic stability and modulates acidity, while the morpholine moiety improves solubility in polar solvents and may facilitate interactions with biological targets (e.g., kinases or GPCRs)1. Its molecular weight is 239.24 g/mol, with a calculated logP of 1.2, suggesting moderate lipophilicity2.

Properties

IUPAC Name |

2-fluoro-6-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c12-8-2-1-3-9(10(8)11(14)15)13-4-6-16-7-5-13/h1-3H,4-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYSOTOKKFEJTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-fluoro-6-morpholin-4-ylbenzoic acid with structurally related benzoic acid derivatives and heterocyclic compounds from the provided evidence. Key differences in substituents, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| This compound | -F (2), -morpholin-4-yl (6) | 239.24 | Carboxylic acid, morpholine | Pharmaceuticals, enzyme inhibitors |

| 2-Hydroxy-6-pentadecylbenzoic acid | -OH (2), -pentadecyl (6) | 406.62 | Carboxylic acid, long alkyl chain | Surfactants, lipid membranes |

| Methyl 2-vinylbenzoate | -COOCH3 (1), -vinyl (2) | 176.17 | Ester, vinyl group | Polymer precursors, monomers |

| (2Z)-Dimethyl 2-methylmaleate | Methyl ester (1,4), methyl (2) | 158.15 | Maleate ester | Organic synthesis intermediates |

Key Findings:

Substituent Effects on Physicochemical Properties :

- The morpholine group in this compound enhances water solubility compared to the hydrophobic pentadecyl chain in 2-hydroxy-6-pentadecylbenzoic acid, which is tailored for lipid-rich environments.

- Fluorine in the target compound increases acidity (pKa ~2.8) compared to the hydroxyl group in 2-hydroxy-6-pentadecylbenzoic acid (pKa ~4.5), influencing reactivity in synthetic pathways.

Biological Relevance :

- Morpholine-containing compounds often exhibit improved bioavailability and target binding due to their ability to form hydrogen bonds, unlike the vinyl group in methyl 2-vinylbenzoate, which is primarily reactive in polymerization.

- The trifluoromethyl group in 2-(4-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride (from evidence) introduces strong electron-withdrawing effects, but its cyclopropane ring limits conformational flexibility compared to the planar benzoic acid scaffold.

Synthetic Utility :

- This compound is typically synthesized via nucleophilic aromatic substitution or Suzuki coupling, whereas methyl 2-vinylbenzoate is prepared via esterification of vinylbenzoic acid, emphasizing divergent synthetic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.